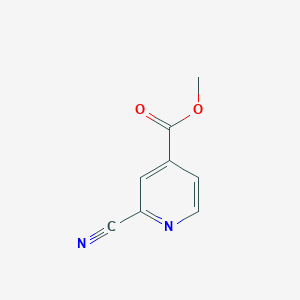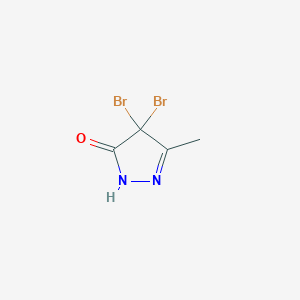
Methyl-2-Cyanoisonicotinsäuremethylester
Übersicht
Beschreibung
ASSA, auch bekannt als Acetylsalicylsäure, ist ein weit verbreitetes nichtsteroidales Antirheumatikum (NSAR). Es wird häufig zur Linderung von Schmerzen, Fieber und Entzündungen eingesetzt. ASSA hat auch antithrombotische Eigenschaften, was es für die Vorbeugung von Herzinfarkten, Schlaganfällen und Blutgerinnseln bei Hochrisikopatienten nützlich macht . Die Verbindung wurde erstmals 1897 von Wissenschaftlern bei Bayer synthetisiert und hat sich seitdem zu einem der am häufigsten eingesetzten Medikamente weltweit entwickelt .
Herstellungsmethoden
ASSA wird durch Veresterung von Salicylsäure mit Essigsäureanhydrid synthetisiert. Die Reaktion wird durch eine starke Säure katalysiert, typischerweise Schwefelsäure oder Phosphorsäure . Das allgemeine Verfahren beinhaltet das Mischen von Salicylsäure mit Essigsäureanhydrid und einigen Tropfen des Säurekatalysators, gefolgt vom Erhitzen der Mischung, um die Reaktion zu fördern. Das Produkt, Acetylsalicylsäure, wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von ASSA einem ähnlichen Verfahren, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um den Ertrag und die Reinheit zu maximieren. Das Rohprodukt wird oft mit Techniken wie Vakuumfiltration und Umkristallisation gereinigt .
Wissenschaftliche Forschungsanwendungen
ASSA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: ASSA wird zur Behandlung von Schmerzen, Fieber und Entzündungen eingesetzt. .
Chemie: ASSA wird häufig als Modellverbindung in der organischen Chemie verwendet, um Veresterungs- und Hydrolysereaktionen zu untersuchen
Industrie: ASSA wird in der pharmazeutischen Industrie zur Herstellung verschiedener Medikamente eingesetzt.
Wirkmechanismus
ASSA entfaltet seine Wirkung durch irreversible Hemmung der Cyclooxygenase-(COX)-Enzyme, insbesondere COX-1 und COX-2 . Diese Enzyme sind an der Synthese von Prostaglandinen und Thromboxanen beteiligt, die Entzündungen, Schmerzen und Thrombozytenaggregation vermitteln . Durch die Acetylierung eines Serinrests im aktiven Zentrum der COX-Enzyme verhindert ASSA die Bildung dieser Verbindungen, wodurch Entzündungen reduziert und die Blutgerinnungsbildung verhindert wird .
Vorbereitungsmethoden
Aspirin is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid . The general procedure involves mixing salicylic acid with acetic anhydride and a few drops of the acid catalyst, then heating the mixture to promote the reaction. The product, acetylsalicylic acid, is then purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of aspirin follows a similar process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and purity. The crude product is often purified using techniques such as vacuum filtration and recrystallization .
Analyse Chemischer Reaktionen
ASSA durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Hydrolyse: In Gegenwart von Wasser kann ASSA hydrolysieren, um Salicylsäure und Essigsäure zu bilden.
Veresterung: ASSA kann durch Veresterung von Salicylsäure mit Essigsäureanhydrid synthetisiert werden.
Oxidation und Reduktion: Während ASSA selbst relativ stabil ist, kann seine Vorstufe, Salicylsäure, Oxidations- und Reduktionsreaktionen unterliegen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Wasser, saure oder basische Katalysatoren.
Veresterung: Essigsäureanhydrid, Schwefelsäure oder Phosphorsäure als Katalysatoren.
Hauptprodukte:
Hydrolyse: Salicylsäure und Essigsäure.
Veresterung: Acetylsalicylsäure (ASSA) und Essigsäure.
Wirkmechanismus
Aspirin exerts its effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are involved in the synthesis of prostaglandins and thromboxanes, which mediate inflammation, pain, and platelet aggregation . By acetylating a serine residue in the active site of the COX enzymes, aspirin prevents the formation of these compounds, thereby reducing inflammation and preventing blood clot formation .
Vergleich Mit ähnlichen Verbindungen
ASSA wird oft mit anderen NSAR wie Ibuprofen und Naproxen verglichen . Obwohl all diese Verbindungen ähnliche entzündungshemmende und schmerzstillende Eigenschaften aufweisen, ist ASSA einzigartig in seiner irreversiblen Hemmung von COX-Enzymen . Dies macht ASSA besonders effektiv als antithrombotisches Mittel .
Ähnliche Verbindungen:
Ibuprofen: Ein weiteres NSAR, das zur Behandlung von Schmerzen und Entzündungen eingesetzt wird.
Naproxen: Ein NSAR mit ähnlichen Einsatzgebieten wie ASSA und Ibuprofen.
Paracetamol: Obwohl kein NSAR, wird es häufig zur Schmerzlinderung und Fiebersenkung eingesetzt.
Der einzigartige Wirkmechanismus von ASSA und seine lange Geschichte der Anwendung machen es zu einer wertvollen Verbindung sowohl in der Medizin als auch in der wissenschaftlichen Forschung.
Eigenschaften
IUPAC Name |
methyl 2-cyanopyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVHMLCJEKDDAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478210 | |
| Record name | Methyl 2-cyanoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94413-64-6 | |
| Record name | Methyl 2-cyanoisonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-cyanopyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-cyanoisonicotinate in the synthesis of Topiroxostat?
A1: Methyl 2-cyanoisonicotinate serves as a crucial intermediate in the three-step synthesis of Topiroxostat []. It is first converted to 2-cyanoisoniazide through hydrazinolysis. Subsequently, 2-cyanoisoniazide undergoes condensation with 4-cyanopyridine to yield Topiroxostat [].
Q2: What are the advantages of using Methyl 2-cyanoisonicotinate in this particular synthesis route?
A2: The use of Methyl 2-cyanoisonicotinate, synthesized from Methylisonicotinic-N-oxide, contributes to the overall efficiency and simplicity of the Topiroxostat synthesis []. This route involves only three steps, making it relatively straightforward compared to potential alternative methods [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(2S)-2-[(1S,2R,5R,7R,8R,10S,11S,14R,15S)-8-Methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]propyl] 4-methylbenzenesulfonate](/img/structure/B42081.png)



